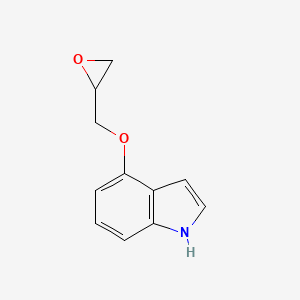

4-(oxiran-2-ylmethoxy)-1H-indole

Description

BenchChem offers high-quality 4-(oxiran-2-ylmethoxy)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(oxiran-2-ylmethoxy)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxiran-2-ylmethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWQPSSVUYPWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956744 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35308-87-3 | |

| Record name | 4-(2-Oxiranylmethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35308-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Oxiranylmethoxy)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035308873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxiranylmethoxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

characterization of 4-(oxiran-2-ylmethoxy)-1H-indole

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-(oxiran-2-ylmethoxy)-1H-indole

Abstract: 4-(oxiran-2-ylmethoxy)-1H-indole is a bifunctional molecule of significant interest in medicinal and materials chemistry. It incorporates the pharmacologically relevant indole scaffold and a highly reactive epoxide (oxirane) ring. This dual functionality makes it a versatile intermediate for the synthesis of a wide array of complex molecules, most notably as a key building block for beta-adrenergic antagonists. This guide provides a comprehensive technical overview of its synthesis, detailed spectroscopic characterization, chemical reactivity, and essential safety protocols, intended for researchers, chemists, and professionals in drug development.

Introduction and Significance

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] The compound 4-(oxiran-2-ylmethoxy)-1H-indole, also known as 4-(2,3-Epoxypropoxy)indole, merges this important heterocycle with an epoxide functional group via an ether linkage. The strained three-membered oxirane ring is a potent electrophile, susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.

The primary application of this molecule is as a precursor in the synthesis of pharmaceuticals, particularly beta-blockers. The reaction of the epoxide moiety with various amines yields amino alcohol derivatives, a key structural feature of many cardio-selective and non-selective beta-antagonists. Understanding the synthesis and precise characterization of this intermediate is therefore critical for ensuring the purity, quality, and efficacy of the final active pharmaceutical ingredients (APIs).

Synthesis Pathway

The most direct and common synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole is achieved through a Williamson ether synthesis. This process involves the reaction of the nucleophilic phenoxide of 4-hydroxyindole with an epihalohydrin, typically epichlorohydrin.

Prerequisite: Synthesis of 4-Hydroxyindole

The starting material, 4-hydroxyindole, is a crucial precursor. Various synthetic strategies have been developed for its preparation, including modifications of the Bischler-Möhlau reaction and modern catalytic methods starting from commodity chemicals like 1,3-cyclohexanedione.[4][5][6][7] The accessibility and purity of 4-hydroxyindole are paramount for the success of the subsequent etherification step.

Core Synthesis: O-Alkylation of 4-Hydroxyindole

The etherification reaction proceeds by deprotonating the phenolic hydroxyl group of 4-hydroxyindole with a suitable base to form a potent nucleophile. This phenoxide then attacks the terminal carbon of epichlorohydrin, displacing the chloride leaving group to form the desired glycidyl ether.

Caption: Synthetic workflow for 4-(oxiran-2-ylmethoxy)-1H-indole.

Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyindole (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable solvent such as ethanol or acetone.

-

Base Addition: Add a powdered base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.2 eq.). Stir the suspension for 15-30 minutes at room temperature.

-

Reagent Addition: Add epichlorohydrin (1.2-1.5 eq.) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be further purified by flash column chromatography on silica gel.

Spectroscopic Characterization

Caption: Key reaction pathway: Nucleophilic opening of the epoxide ring.

Applications

-

Pharmaceuticals: It is a key intermediate for β-adrenergic receptor antagonists. For example, reaction with isopropylamine would form the core structure of Pindolol. Its derivatives are explored for various therapeutic areas where the indole scaffold is beneficial.

-

Materials Science: The epoxide functionality allows it to be incorporated into polymers and resins. The indole moiety can impart unique properties such as fluorescence or conductivity, making it a candidate for advanced material synthesis.

Safety and Handling

Proper handling of 4-(oxiran-2-ylmethoxy)-1H-indole is essential due to the reactivity of the epoxide group.

-

Hazard Identification:

-

Epoxides are classified as alkylating agents and should be treated as potential mutagens. * May cause skin and eye irritation. [10] * May cause an allergic skin reaction. * Harmful if swallowed or inhaled.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

-

Handling Procedures:

-

All manipulations should be performed in a well-ventilated chemical fume hood. [10] * Avoid creating dust or aerosols.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

References

-

Torii, S., Uneyama, K., Onishi, T., Fujita, Y., Ishiguro, M., & Nishida, T. (n.d.). FACILE SYNTHESIS OF 4-HYDROXYINDOLE VIA ELECTROCHEMICAL OXIDATIVE C–C COUPLING. Oxford Academic. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole. [Link]

- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.

-

The Distant Reader. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

-

Beilstein Journals. (n.d.). Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indole. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). [Link]

-

Patsnap. (n.d.). 4-hydroxyindole preparation method suitable for industrial production. [Link]

- Google Patents. (2009). WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino].

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

- Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.

-

PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

ResearchGate. (2025). Indoles — A promising scaffold for drug development. [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. academic.oup.com [academic.oup.com]

- 5. distantreader.org [distantreader.org]

- 6. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 7. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-(oxiran-2-ylmethoxy)-1H-indole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(oxiran-2-ylmethoxy)-1H-indole, a pivotal intermediate in the synthesis of various pharmacologically active molecules. This document elucidates the core chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of beta-adrenergic blocking agents. By synthesizing technical data with practical insights, this guide serves as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction: The Significance of the Indole Nucleus and Epoxide Intermediates

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design. When functionalized with a reactive epoxide moiety, as in 4-(oxiran-2-ylmethoxy)-1H-indole, the indole nucleus is transformed into a versatile building block for creating complex molecular architectures. The strained three-membered ring of the epoxide is primed for nucleophilic attack, enabling the facile introduction of diverse functional groups, a critical step in the synthesis of many pharmaceuticals.[2]

This guide focuses on the 4-substituted indole isomer, a key precursor in the synthesis of notable beta-blockers. Understanding its chemical behavior is paramount for optimizing synthetic routes and exploring novel therapeutic agents.

Chemical and Physical Properties

4-(oxiran-2-ylmethoxy)-1H-indole, also known as 4-(2,3-Epoxypropoxy)indole, possesses a unique combination of an aromatic indole ring and a reactive epoxide functional group.[3] This structure dictates its physical and chemical characteristics.

Nomenclature and Structure

-

IUPAC Name: 4-(oxiran-2-ylmethoxy)-1H-indole

-

CAS Number: 35308-87-3

-

Molecular Formula: C₁₁H₁₁NO₂

-

Molecular Weight: 189.21 g/mol

-

Synonyms: 4-(Oxiranylmethoxy)-1H-indole, 1,2-epoxy-3-(indol-4-yloxy)propane, 1-(indole-4-oxy)-2,3-epoxypropane, 4-(Glycidyloxy)indole[3]

// Indole Ring N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="1,0.866!"]; C3 [label="C", pos="1.5,-0!"]; C3a [label="C", pos="0.5,-0.866!"]; C4 [label="C", pos="-0.5,-0.866!"]; C5 [label="C", pos="-1.5,-0!"]; C6 [label="C", pos="-1,0.866!"]; C7 [label="C", pos="-0.5,1.732!"]; C7a [label="C", pos="0.5,1.732!"];

H_N1 [label="H", pos="-0.3,0.5!"];

// Bonds in Indole Ring N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3a -- C7a [style=invis]; // for positioning C7 -- C7a [style=invis]; // for positioning

// Benzene part of indole C4 -- C5 -- C6 -- C7 -- C7a -- C3a -- C4;

// Oxiran-2-ylmethoxy group O_ether [label="O", pos="-1.2,-1.732!"]; C_methylene [label="CH₂", pos="-2.2,-2.598!"]; C_epoxide_methine [label="CH", pos="-3.2,-1.732!"]; C_epoxide_methylene [label="CH₂", pos="-4.2,-2.598!"]; O_epoxide [label="O", pos="-3.7,-3.464!"];

// Bonds in the side chain C4 -- O_ether; O_ether -- C_methylene; C_methylene -- C_epoxide_methine; C_epoxide_methine -- C_epoxide_methylene; C_epoxide_methylene -- O_epoxide; O_epoxide -- C_epoxide_methine;

// Double bonds in indole node [shape=none, label=""]; db1 [pos="0.5, 0.433!"]; db2 [pos="1.25, 0.433!"]; db3 [pos="-1.25, -0.433!"]; db4 [pos="-0.75, 1.299!"];

C2 -- db1 -- N1; C2 -- db2 -- C3; C5 -- db3 -- C4; C6 -- db4 -- C7;

}

Caption: Chemical structure of 4-(oxiran-2-ylmethoxy)-1H-indole.Physical Properties

While a comprehensive, publicly available dataset for the physical properties of 4-(oxiran-2-ylmethoxy)-1H-indole is limited, data for related compounds and information from suppliers can provide valuable estimates.

| Property | Value | Source/Comment |

| Melting Point | 90-92 °C | For the related 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde.[4] |

| Boiling Point | Not available | High boiling point expected due to molecular weight and polar functional groups. |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred from its use in organic synthesis. |

| Appearance | Likely a white to off-white solid. | Based on descriptions of similar indole derivatives.[5] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Indole Ring Protons: Aromatic protons on the indole ring would appear in the range of δ 6.5-7.7 ppm. The substitution at the 4-position will influence the splitting patterns of the protons on the benzene portion of the indole. The proton at the 2-position of the indole ring typically appears as a triplet or doublet of doublets around δ 6.5 ppm, while the proton at the 3-position is expected around δ 7.1-7.2 ppm. The NH proton will likely appear as a broad singlet at δ 8.0-8.5 ppm.

-

Oxiran-2-ylmethoxy Protons: The protons of the glycidyl ether moiety would be found in the upfield region. The methylene protons of the epoxide ring (CH₂) are diastereotopic and would likely appear as two separate multiplets between δ 2.7-3.0 ppm. The methine proton of the epoxide ring (CH) would be a multiplet around δ 3.2-3.4 ppm. The methylene protons adjacent to the ether oxygen (OCH₂) would also be diastereotopic and appear as two doublets of doublets between δ 4.0-4.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Indole Ring Carbons: The eight carbons of the indole ring would resonate in the aromatic region, typically between δ 100-140 ppm.

-

Oxiran-2-ylmethoxy Carbons: The carbons of the glycidyl group would appear in the more shielded region of the spectrum. The methylene carbon of the epoxide is expected around δ 44-46 ppm, the methine carbon of the epoxide around δ 50-52 ppm, and the methylene carbon attached to the ether oxygen around δ 69-71 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected around 3400 cm⁻¹.[8]

-

C-H Aromatic Stretch: Peaks in the region of 3000-3100 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C (Ether) Stretch: A strong band in the 1200-1250 cm⁻¹ region.

-

Epoxide Ring Vibrations: Characteristic peaks for the epoxide C-O stretch and ring breathing can be expected around 1250 cm⁻¹, 950-810 cm⁻¹, and 840-750 cm⁻¹.

Mass Spectrometry (MS):

The molecular ion peak (M⁺) would be observed at m/z = 189.21. Common fragmentation patterns would involve the loss of the glycidyl group or cleavage of the ether bond.

Synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole

The most common and industrially relevant synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole involves the Williamson ether synthesis, starting from 4-hydroxyindole and an epoxide precursor, typically epichlorohydrin.

Synthetic Pathway

The synthesis is a two-step process starting from the key intermediate, 4-hydroxyindole.

"4-Hydroxyindole" -> "4-(oxiran-2-ylmethoxy)-1H-indole" [label="Epichlorohydrin, NaOH"]; }

Caption: General synthetic scheme for 4-(oxiran-2-ylmethoxy)-1H-indole.Experimental Protocol

The following is a representative experimental procedure based on published methods:

Preparation of 4-(oxiran-2-ylmethoxy)-1H-indole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indol-4-ol (1 equivalent) in a suitable solvent such as water or a mixture of water and an organic solvent.

-

Base Addition: Add a base, such as sodium hydroxide (NaOH) (e.g., 2.7 equivalents), to the solution under stirring at room temperature. The base deprotonates the hydroxyl group of 4-hydroxyindole to form the more nucleophilic phenoxide.

-

Epichlorohydrin Addition: To the stirred solution, add epichlorohydrin (an excess, e.g., 4.5 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent like dichloromethane. The organic layers are combined, washed with water, and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like toluene to yield the desired 4-(oxiran-2-ylmethoxy)-1H-indole.

Reactivity and Key Reactions: The Epoxide Ring-Opening

The synthetic utility of 4-(oxiran-2-ylmethoxy)-1H-indole is primarily derived from the reactivity of its epoxide ring. The strained three-membered ring readily undergoes nucleophilic ring-opening reactions, providing a straightforward method for introducing a variety of side chains.[13][14]

Mechanism of Ring-Opening

The ring-opening of the epoxide can be catalyzed by either acid or base.

-

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to a regioselective formation of the corresponding β-amino alcohol.[14]

"Epoxide" -> "Intermediate" [label="Nu:⁻"]; "Intermediate" -> "Product" [label="H₂O"]; }

Caption: Base-catalyzed epoxide ring-opening mechanism.-

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon, as the transition state has some carbocationic character.[14]

"Epoxide" -> "Protonated_Epoxide" [label="H⁺"]; "Protonated_Epoxide" -> "Product" [label="Nu:"]; }

Caption: Acid-catalyzed epoxide ring-opening mechanism.Reaction with Amines: Synthesis of Beta-Blockers

The most significant reaction of 4-(oxiran-2-ylmethoxy)-1H-indole is its reaction with amines to form 1-(1H-indol-4-yloxy)-3-(alkylamino)propan-2-ols, the core structure of many beta-blockers.[15][16][17]

Example: Synthesis of Pindolol

Pindolol is a non-selective beta-blocker synthesized from 4-(oxiran-2-ylmethoxy)-1H-indole and isopropylamine.

"4-(oxiran-2-ylmethoxy)-1H-indole" -> "Pindolol" [label="Isopropylamine"]; }

Caption: Synthesis of Pindolol.This reaction is typically carried out by heating 4-(oxiran-2-ylmethoxy)-1H-indole with an excess of isopropylamine in a suitable solvent like ethanol. The reaction proceeds via a nucleophilic attack of the amine on the terminal carbon of the epoxide ring.

Applications in Drug Development

The primary application of 4-(oxiran-2-ylmethoxy)-1H-indole is as a crucial intermediate in the synthesis of pharmaceuticals, most notably beta-blockers.

Beta-Adrenergic Blocking Agents

Beta-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. They act by blocking the effects of adrenaline on β-adrenergic receptors. 4-(oxiran-2-ylmethoxy)-1H-indole is a key precursor for several beta-blockers, including:

-

Pindolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.

-

Other Potential Beta-Blockers: The versatile nature of the epoxide ring-opening reaction allows for the synthesis of a library of potential beta-blocker candidates by reacting 4-(oxiran-2-ylmethoxy)-1H-indole with various primary and secondary amines.

Other Potential Applications

The reactivity of the epoxide group and the biological significance of the indole nucleus suggest that 4-(oxiran-2-ylmethoxy)-1H-indole could be a valuable starting material for the synthesis of other classes of bioactive molecules, including potential antiviral, and anticancer agents.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(oxiran-2-ylmethoxy)-1H-indole. The following information is a summary of potential hazards and recommended handling procedures.

| Hazard | Precaution |

| Toxicity | The parent compound, indole, can be harmful if swallowed or in contact with skin.[3][18] Assume similar or greater toxicity for this derivative. |

| Irritation | May cause skin and eye irritation.[18] |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.[3][18] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18][19] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

4-(oxiran-2-ylmethoxy)-1H-indole is a molecule of significant interest in medicinal chemistry and drug development. Its synthesis from readily available starting materials and the versatile reactivity of its epoxide functionality make it an invaluable building block for the creation of complex, biologically active compounds. The established role of this compound in the synthesis of beta-blockers like Pindolol highlights its importance. This technical guide provides a foundational understanding of its chemical properties, synthesis, and reactivity, which will be instrumental for researchers aiming to leverage this versatile intermediate in the discovery of new therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]

-

MDPI. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Molecules, 27(24), 8963. [Link]

-

Veeprho. (n.d.). 4-(Oxiran-2-ylmethoxy)-1H-indole | CAS 35308-87-3. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

-

European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

-

PMC. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Frontiers in Catalysis, 2. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SciELO México. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4554. [Link]

-

LibreTexts Chemistry. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4), 229-233. [Link]

-

ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Retrieved from [Link]

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. Russian Journal of Organic Chemistry, 52(6), 844-847. [Link]

-

ResearchGate. (n.d.). A manifold implications of indole and its derivatives: A brief Review. Retrieved from [Link]

-

NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 6-[(oxiran-2-yl)methoxy]-1h-indole. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Methoxyindole(4837-90-5) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 14. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. jmedchem.com [jmedchem.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. chemscene.com [chemscene.com]

A Technical Guide to the Spectroscopic Characterization of 4-(oxiran-2-ylmethoxy)-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(oxiran-2-ylmethoxy)-1H-indole (CAS No: 35308-87-3), a key intermediate in pharmaceutical synthesis.[1] As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the identity, structure, and purity of this molecule. The guide details methodologies for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal logic behind experimental choices and data interpretation.

Introduction and Molecular Structure

4-(oxiran-2-ylmethoxy)-1H-indole is a bifunctional molecule incorporating a reactive epoxide ring and an indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[2] The oxirane moiety serves as a versatile electrophilic handle for introducing various functionalities, making this compound a valuable building block. For instance, it is an intermediate in the synthesis of Pindolol impurity F.[3]

Accurate structural elucidation is paramount for its use in multi-step syntheses. A combination of spectroscopic techniques provides a holistic and definitive confirmation of its molecular architecture.

Numbering and Structural Overview

For clarity in spectroscopic assignments, the following IUPAC-consistent numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for 4-(oxiran-2-ylmethoxy)-1H-indole.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the proton framework of a molecule. The predicted spectrum of 4-(oxiran-2-ylmethoxy)-1H-indole in a solvent like CDCl₃ would display characteristic signals for the indole ring, the flexible ether linkage, and the strained epoxide ring.

Predicted ¹H NMR Spectral Data and Interpretation

The chemical shifts (δ) are influenced by the electronic environment of each proton. The indole N-H proton is typically broad and downfield, while the aromatic protons show characteristic coupling patterns. The protons of the oxiran-2-ylmethoxy group appear in the aliphatic region, with chemical shifts influenced by the adjacent oxygen atoms.[4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H1 (N-H) | ~8.10 | br s | - | 1H | Deshielded by nitrogen and aromatic system; often broad due to quadrupolar relaxation and exchange. |

| H7 | ~7.15 | d | J ≈ 8.0 | 1H | Ortho-coupled to H6. |

| H5 | ~7.10 | d | J ≈ 8.0 | 1H | Ortho-coupled to H6. |

| H2 | ~7.05 | t | J ≈ 2.5 | 1H | Coupled to H1 and H3. |

| H6 | ~6.80 | t | J ≈ 8.0 | 1H | Ortho-coupled to H5 and H7. |

| H3 | ~6.60 | dd | J ≈ 2.5, 1.0 | 1H | Coupled to H2 and H1. |

| H1'a, H1'b | ~4.35, ~4.10 | dd, dd | Jgem ≈ 11.0, Jvic ≈ 3.0, 6.0 | 2H | Diastereotopic protons adjacent to ether oxygen and chiral center C2'.[4] |

| H2' | ~3.40 | m | - | 1H | Methine proton of the epoxide, coupled to H1' and H3' protons.[6] |

| H3'a | ~2.95 | dd | Jgem ≈ 5.0, Jvic ≈ 4.5 | 1H | Epoxide methylene proton, cis to H2'. |

| H3'b | ~2.80 | dd | Jgem ≈ 5.0, Jvic ≈ 2.5 | 1H | Epoxide methylene proton, trans to H2'. |

Expert Insight: The diastereotopic nature of the H1' protons is a key spectral feature. Due to the adjacent chiral center (C2'), these two protons are chemically non-equivalent and will appear as distinct signals, each likely a doublet of doublets, and will show coupling to each other (geminal coupling) and to the H2' proton (vicinal coupling).[4] A detailed guide to NMR interpretation can be found in established resources.[7]

Standard ¹H NMR Acquisition Protocol

A self-validating protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup (500 MHz Spectrometer):

-

Lock onto the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a standard 30° or 45° pulse angle.

-

-

Acquisition Parameters:

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2.0 seconds, to allow for full relaxation of protons between scans.

-

Acquisition Time (aq): At least 3 seconds, to ensure high resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze multiplicities.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data and Interpretation

The chemical shifts of the indole carbons are well-characterized.[8] The carbons of the oxiran-2-ylmethoxy side chain are influenced by the electronegative oxygen atoms, resulting in shifts in the 45-75 ppm range.[9]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C4 | ~153.0 | Aromatic carbon attached to the ether oxygen, highly deshielded. |

| C7a | ~136.0 | Bridgehead aromatic carbon. |

| C3a | ~128.0 | Bridgehead aromatic carbon. |

| C2 | ~123.0 | Aromatic CH. |

| C6 | ~120.0 | Aromatic CH. |

| C5 | ~115.0 | Aromatic CH. |

| C7 | ~105.0 | Aromatic CH. |

| C3 | ~101.0 | Aromatic CH. |

| C1' | ~71.0 | Aliphatic CH₂ attached to the ether oxygen.[4] |

| C2' | ~50.5 | Epoxide CH carbon.[9] |

| C3' | ~45.0 | Epoxide CH₂ carbon.[9] |

Expert Insight: The chemical shifts of the epoxide carbons (C2' and C3') are characteristically upfield compared to non-strained ethers due to the ring strain.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be invaluable in distinguishing between CH, CH₂, and CH₃ groups, thus confirming these assignments.[7]

Standard ¹³C NMR Acquisition Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup (125 MHz Spectrometer):

-

Utilize the same lock and shim settings from the ¹H NMR experiment.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2.0 seconds.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands and Interpretation

The key functional groups—indole N-H, ether C-O, and the epoxide ring—will give rise to characteristic absorption bands.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂, CH) |

| ~1610, ~1460 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~915 | Strong | Asymmetric Ring Stretch | Epoxide Ring[11] |

| ~840 | Strong | Symmetric Ring Stretch | Epoxide Ring[12] |

| ~740 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene Ring |

Expert Insight: The presence of a strong, sharp peak around 3400 cm⁻¹ is a clear indicator of the N-H bond of the indole ring.[13] The most diagnostic peaks for confirming the successful installation of the oxiran-2-ylmethoxy group are the strong C-O ether stretch around 1250 cm⁻¹ and the characteristic epoxide ring vibrations, particularly the asymmetric stretch near 915 cm⁻¹.[14][15] Monitoring the disappearance of this epoxide peak is a common method to track the progress of subsequent ring-opening reactions.[11]

Standard FTIR-ATR Protocol

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering crucial information for structural confirmation.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the base peak. The molecular weight of C₁₁H₁₁NO₂ is 189.21 g/mol .

Table 4: Predicted Key Mass Fragments (ESI-MS)

| m/z (Predicted) | Ion Formula | Fragment Identity | Rationale |

|---|---|---|---|

| 190.08 | [C₁₁H₁₂NO₂]⁺ | [M+H]⁺ | Protonated molecular ion. |

| 212.06 | [C₁₁H₁₁NO₂Na]⁺ | [M+Na]⁺ | Sodium adduct, common in ESI. |

| 132.07 | [C₈H₈NO]⁺ | [M - C₃H₄O]⁺ | Cleavage of the ether bond, loss of the glycidyl group. |

| 117.06 | [C₈H₇N]⁺ | [Indole]⁺ | Fragmentation leading to the core indole structure. |

Expert Insight: The primary fragmentation pathway in ESI-MS/MS would likely involve the cleavage of the C4-O bond, leading to a stable fragment corresponding to the 4-hydroxyindole radical cation (m/z 133) or its protonated form after rearrangement. Alpha-cleavage next to the ether oxygen is a common fragmentation route for ethers.[16] Analysis of indole alkaloid fragmentation shows that the indole nucleus itself can undergo characteristic ring fissions.[17][18]

Standard ESI-MS Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Instrument Setup (ESI-TOF or ESI-Quadrupole):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.

-

-

Acquisition:

-

Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight. If using a high-resolution mass spectrometer (HRMS), the measured exact mass can be used to confirm the elemental composition.[19]

Integrated Spectroscopic Workflow

A logical workflow ensures that all necessary data is collected efficiently to provide an unambiguous structural confirmation.

Caption: A validated workflow for the complete spectroscopic characterization of a novel synthetic intermediate.

Conclusion

The structural elucidation of 4-(oxiran-2-ylmethoxy)-1H-indole is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for interpreting its spectroscopic data. The characteristic signals, including the diastereotopic protons of the ether linkage in ¹H NMR, the strained epoxide carbon shifts in ¹³C NMR, the distinct N-H and C-O stretches in IR, and the predictable fragmentation pattern in MS, collectively serve as a unique fingerprint for this molecule. Adherence to the standardized protocols outlined herein will ensure the generation of high-quality, reproducible data essential for advancing research and development objectives.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins. BenchChem Technical Support Team.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. [Link: General textbook reference, no specific URL]

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link: https://emerypharma.

- Karaaslan, C., et al. (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Bioorganic & Medicinal Chemistry Letters, 23(9), 2671-4. [Link: https://pubmed.ncbi.nlm.nih.gov/23540647/]

- Kumi-Barimah, E., et al. (2014). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 19(11), 17799-17817. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]

- LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Ethers_Epoxides_and_Sulfides/4.09%3A_Spectroscopy_of_Ethers_and_Epoxides]

- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C16136952]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link: General textbook reference, no specific URL]

- PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/138363]

- ResearchGate. (n.d.). FTIR spectra of epoxy and cured epoxy. [Link: https://www.researchgate.net/figure/FTIR-spectra-of-epoxy-and-cured-epoxy_fig2_338908159]

- Simson Pharma Limited. (n.d.). 4-(oxiran-2-ylmethoxy)-1H-indole. [Link: https://www.simsonpharma.com/product/4-oxiran-2-ylmethoxy-1h-indole]

- Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link: https://www.spectroscopyonline.com/view/the-infrared-spectra-of-polymers-v-epoxies]

- Veeprho. (n.d.). 4-(Oxiran-2-ylmethoxy)-1H-indole | CAS 35308-87-3. [Link: https://www.veeprho.com/impurities/cas-35308-87-3.html]

- Verma, A., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Pharmaceutical Sciences, 6(9), 60-67. [Link: https://actascientific.com/ASPS/pdf/ASPS-06-0158.pdf]

- Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. [Link: https://oregonstate.edu/instruct/ch334/ch334-5/ethers/etherspect.htm]

- Beilstein Journals. (2018). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 14, 2536–2543. [Link: https://www.beilstein-journals.org/bjoc/articles/14/244]

- ResearchGate. (2016). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. Russian Journal of Organic Chemistry, 52(6), 844-847. [Link: https://www.researchgate.net/publication/304533037_Synthesis_of_1-oxiran-2-ylmethyl-1H-indole-3-carbaldehyde_and_its_transformation_into_amino_alcohols_containing_an_indan-13-dione_fragment]

- Mass Spectrometry: Fragmentation. (n.d.). [Link: https://www.csun.

- M. S. Morales-Ríos, P. Joseph-Nathan. (1989). Utility of 1H/2H isotope shifts for the 13C NMR assignments of indole derivatives. Magnetic Resonance in Chemistry, 27(9), 833-838. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260270908]

- University of Minnesota State. (n.d.). Short Summary of 1H-NMR Interpretation. [Link: http://www.

- Thermo Fisher Scientific. (n.d.). High resolution mass spectra were recorded using an LTQ-Orbitrap-XL. [Link: https://www.thermofisher.

- MAP Labs. (n.d.). FTIR Examples - Observation of Epoxy Curing Kinetics. [Link: https://www.map-labs.com/ftir-examples]

- NIH. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. International Journal of Polymer Analysis and Characterization, 15(1), 33-45. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835560/]

- Aguiar, G. P. S., et al. (2014). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 25(10), 1894-1901. [Link: https://www.scielo.br/j/jbchs/a/gqG8hY8yYx8m4QW3Z5y5K4g/?lang=en]

- Benchchem. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. [Link: https://www.benchchem.

- Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2841-2848. [Link: https://pubmed.ncbi.nlm.nih.gov/20857466/]

- ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link: https://www.researchgate.

- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link: https://www.youtube.com/@UCSNhk4_3llsvd1khYqd6AKA]

- NIH. (2007). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 92(10), 3684-3695. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1852358/]

- ResearchGate. (2015). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1081, 334-345. [Link: https://www.researchgate.

- Royal Society of Chemistry. (n.d.). Supporting Information. [Link: https://www.rsc.

- ChemicalBook. (n.d.). 4-Methoxyindole(4837-90-5) 1H NMR. [Link: https://www.chemicalbook.com/spectrumen_4837-90-5_1hnmr.htm]

- ResearchGate. (n.d.). FTIR spectrum of the epoxide. [Link: https://www.researchgate.net/figure/FTIR-spectrum-of-the-epoxide_fig6_330689369]

- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link: https://www.rsc.

- ResearchGate. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. [Link: https://www.researchgate.net/publication/287955038_Synthesis_of_1-oxiran-2-ylmethyl-1H-indole-3-carbaldehyde_and_its_reaction_with_active_methylene_compounds]

- Royal Society of Chemistry. (n.d.). Supporting information. [Link: https://www.rsc.

- Royal Society of Chemistry. (n.d.). Supporting information. [Link: https://www.rsc.

- Benchchem. (2025). Spectroscopic Profile of 4-Chloro-5-methoxy-1H-indole: A Technical Overview. [Link: https://www.benchchem.com/application-notes/spectroscopic-profile-of-4-chloro-5-methoxy-1h-indole-bcm209876]

- ResearchGate. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. [Link: https://www.researchgate.net/publication/367175404_Synthesis_and_characterization_of_new_46-_dimethoxy-1H-indole_derivatives_as_antibacterial_and_antitumor_agents]

- Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link: https://www.semanticscholar.org/paper/13C-NMR-spectroscopy-of-indole-derivatives-Gribble/0f1e0a8b7c3d7e5f9a6b1c8e3d9f0a9e8e1a0b9c]

- ChemicalBook. (n.d.). 4-METHOXY-1-METHYLINDOLE(7556-35-6) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrumen_7556-35-6_1hnmr.htm]

- American Chemical Society. (2023). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. [Link: https://pubs.acs.org/doi/10.1021/acs.jafc.5b04514]

- BLDpharm. (n.d.). 35308-87-3|4-(Oxiran-2-ylmethoxy)-1H-indole. [Link: https://www.bldpharm.com/products/35308-87-3.html]

- ChemScene. (n.d.). 62119-47-5 | 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole. [Link: https://www.chemscene.com/products/2-Methyl-4-oxiran-2-ylmethoxy-1H-indole-62119-47-5.html]

- CHIRALEN. (n.d.). 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole. [Link: https://www.chiralen.com/product/2-methyl-4-oxiran-2-ylmethoxy-1h-indole]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. emerypharma.com [emerypharma.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. FTIR Examples - MAP Labs [maplaboratory.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

discovery and isolation of novel indole derivatives

An In-Depth Technical Guide to the Discovery and Isolation of Novel Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Enduring Legacy and Future Promise of Indole Scaffolds

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals is a testament to its remarkable biological promiscuity and synthetic versatility.[1][2][3] From the potent anti-cancer activity of vinca alkaloids to the complex neurological effects of tryptamines, indole derivatives have consistently provided a rich scaffold for therapeutic innovation.[4][5] This guide is crafted for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It is designed to be more than a mere collection of protocols; it is a narrative of discovery, a logical framework for investigation, and a practical manual for the isolation and characterization of novel indole-containing molecules. Herein, we will not only detail the "how" but, more importantly, the "why," providing the causal reasoning behind experimental choices to empower you to navigate the intricate journey from a crude natural extract or a complex reaction mixture to a pure, characterized, and biologically active novel indole derivative.

Section 1: The Genesis of Discovery - Sourcing Novel Indole Derivatives

The quest for novel indole derivatives begins with a fundamental choice: to seek them in the vast library of nature or to construct them through the ingenuity of synthetic chemistry. Each path presents unique opportunities and challenges.

The Natural Trove: Bioprospecting for Indole Alkaloids

Nature, particularly the marine environment, is a prolific source of structurally diverse and biologically active indole alkaloids.[6][7][8] Marine organisms, living in highly competitive and complex ecosystems, have evolved to produce a remarkable array of secondary metabolites for defense, communication, and reproduction.[9] These natural products often possess novel and complex molecular architectures that are challenging to replicate synthetically, making them a fertile ground for the discovery of new therapeutic leads.[9][10]

1.1.1 Promising Natural Sources

-

Marine Sponges and their Associated Microorganisms: Sponges are a well-established source of unique indole alkaloids, including bis-indole and tris-indole derivatives with potent bioactivities.[6][11] It is increasingly recognized that many of these compounds are produced by symbiotic microorganisms, such as fungi and bacteria, residing within the sponge tissue.[11][12]

-

Marine-Derived Fungi and Bacteria: Fungi and bacteria isolated from marine sediments and organisms are a rich source of novel indole alkaloids, including prenylated indoles and diketopiperazines.[6][11][12]

-

Plants: Terrestrial plants have a long history of providing medicinally important indole alkaloids, such as those from the Catharanthus roseus (source of vinblastine and vincristine) and Rauvolfia species.[13][14][15]

1.1.2 Rationale for Source Selection

The choice of a natural source is often guided by a combination of factors:

-

Chemotaxonomy: Knowledge of plant or microbial families known to produce specific classes of alkaloids can guide collection efforts.

-

Ecological Niche: Organisms from unique or extreme environments may produce novel secondary metabolites as a survival advantage.

-

Ethnobotanical Knowledge: Traditional medicinal uses of plants can provide clues to the presence of bioactive compounds.

The Synthetic Frontier: Rational Design and Novel Methodologies

While nature provides incredible complexity, organic synthesis offers the power of rational design and the ability to create novel structures not yet found in nature. Modern synthetic methods have revolutionized the construction of the indole core and its subsequent functionalization.[1][3][16]

1.2.1 Key Synthetic Strategies

-

Classical Indole Syntheses: Methods like the Fischer, Bischler-Möhlau, and Madelung syntheses remain valuable for constructing the indole nucleus from simple precursors.[5][17]

-

Modern Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, have become indispensable for the late-stage functionalization of the indole ring, allowing for the rapid generation of diverse libraries of derivatives.

-

Green Chemistry Approaches: The use of environmentally benign solvents like water, ionic liquids, and microwave-assisted synthesis is gaining prominence to reduce the environmental impact of indole synthesis.[18][19]

1.2.2 Causality in Synthetic Route Design

The choice of a synthetic route is dictated by:

-

Target Structure: The desired substitution pattern on the indole ring will heavily influence the choice of starting materials and reactions.

-

Efficiency and Scalability: For drug development, the synthetic route must be efficient, high-yielding, and scalable.

-

Stereochemical Control: For chiral indole derivatives, enantioselective or diastereoselective synthetic methods are crucial.

Section 2: From Complex Matrix to Pure Compound - A Guide to Isolation and Purification

The isolation of a novel indole derivative from its source, be it a natural extract or a synthetic reaction mixture, is a critical and often challenging step. A systematic and logical approach is essential to achieve high purity while minimizing compound degradation.

Initial Extraction: Liberating the Target Molecules

The goal of the initial extraction is to efficiently remove the indole derivatives from the bulk biomass or reaction medium. The choice of solvent and technique is paramount.

2.1.1 Extraction from Natural Sources

A common strategy for extracting indole alkaloids from plant material involves a multi-step process:

-

Defatting: Initial extraction with a non-polar solvent (e.g., hexane) removes lipids and other non-polar compounds.

-

Alkaloid Extraction: The defatted material is then extracted with a polar solvent, often acidified methanol or ethanol, to protonate the basic nitrogen of the alkaloids and increase their solubility.[20][21]

-

Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds.[21]

-

Maceration: The dried and powdered plant material is macerated with methanol for 24-48 hours.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure.

-

Acidification: The concentrated extract is dissolved in 5% hydrochloric acid.

-

Washing with Organic Solvent: The acidic aqueous solution is washed with dichloromethane to remove neutral and weakly basic compounds.

-

Basification: The aqueous layer is basified with ammonium hydroxide to a pH of 9-10 to deprotonate the alkaloid salts.

-

Extraction of Free Base: The free alkaloids are then extracted with dichloromethane or chloroform.[21]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid extract.

2.1.2 Work-up of Synthetic Reactions

For synthetic reactions, the work-up procedure is tailored to the specific reaction conditions and the properties of the target indole derivative. Common techniques include:

-

Liquid-Liquid Extraction: To separate the product from reagents and byproducts based on their differential solubility in immiscible solvents.

-

Aqueous Washes: To remove water-soluble impurities.

-

Drying and Concentration: To remove the solvent and obtain the crude product.

Chromatographic Purification: The Path to Purity

Chromatography is the cornerstone of purification for novel indole derivatives. The choice of chromatographic technique depends on the polarity, stability, and quantity of the target compound.

2.2.1 Column Chromatography

-

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is effective for separating compounds with a wide range of polarities.

-

Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. It is particularly useful for the purification of polar and water-soluble indole derivatives.[22]

2.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and speed compared to conventional column chromatography and is the preferred method for final purification.[21][22]

-

Preparative HPLC: Used to isolate larger quantities of the pure compound.

-

Analytical HPLC: Used to assess the purity of the isolated compound.

| Technique | Stationary Phase | Mobile Phase | Best Suited For | Advantages | Disadvantages |

| Normal-Phase Column Chromatography | Silica Gel, Alumina | Hexane, Ethyl Acetate, Dichloromethane | Broad range of polarities, initial fractionation | Low cost, high capacity | Lower resolution, can cause degradation of sensitive compounds |

| Reversed-Phase Column Chromatography | C18-bonded Silica | Water, Acetonitrile, Methanol | Polar and water-soluble compounds | Good for polar compounds, less harsh than silica | Can be more expensive than normal phase |

| Preparative HPLC | C18, Phenyl, Cyano | Water, Acetonitrile, Methanol (often with modifiers like TFA or formic acid) | Final purification of small to medium quantities | High resolution, automated | Higher cost, lower capacity than column chromatography |

Crystallization: The Final Polish

Crystallization is a powerful technique for achieving high purity and for obtaining single crystals suitable for X-ray diffraction analysis.[23]

-

Solvent Selection: The crude indole derivative is dissolved in a minimal amount of a hot solvent in which it is highly soluble.

-

Cooling: The solution is slowly cooled to allow for the formation of crystals.

-

Filtration: The crystals are collected by filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The crystals are dried under vacuum.

Visualization of the Discovery and Isolation Workflow

Caption: Workflow for the .

Section 3: Unveiling the Molecular Architecture - Spectroscopic Characterization

Once a novel indole derivative has been isolated in pure form, its chemical structure must be unequivocally determined. A combination of spectroscopic techniques is employed for this purpose.[24][25]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is crucial for determining the molecular formula.[26][27]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[27][28][29]

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[24][28] The indole chromophore has characteristic absorption bands that can be influenced by the substitution pattern on the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups, such as N-H, C=O, and C-N bonds, based on their characteristic vibrational frequencies.[27][29]

| Technique | Observation | Interpretation |

| HRMS | m/z = 250.1234 [M+H]⁺ | Molecular Formula: C₁₅H₁₅N₃O |

| ¹H NMR | δ 8.10 (s, 1H), 7.6-7.2 (m, 5H), 4.5 (t, 2H), 3.2 (t, 2H), 2.5 (s, 3H) | Aromatic protons, methylene groups, and a methyl group are present. The singlet at 8.10 ppm is characteristic of the indole N-H proton. |

| ¹³C NMR | δ 170.2, 136.5, 128.9, 127.8, 125.4, 122.1, 119.8, 111.2, 45.6, 30.1, 25.4 | Carbonyl carbon, aromatic carbons, and aliphatic carbons are present. |

| IR | 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O) | Presence of an N-H group (indole) and a carbonyl group (amide). |

| UV-Vis | λmax = 220 nm, 280 nm | Characteristic absorption of the indole chromophore. |

Section 4: From Molecule to Medicine - Preliminary Bioactivity Screening

The ultimate goal of discovering novel indole derivatives is often to identify new therapeutic agents. Therefore, preliminary bioactivity screening is a crucial step in the discovery pipeline.[2][26][30]

Common Bioactivity Assays

-

Antimicrobial Assays: Testing the compound's ability to inhibit the growth of bacteria and fungi.[5][26]

-

Cytotoxicity Assays: Evaluating the compound's ability to kill cancer cells.[4][31]

-

Enzyme Inhibition Assays: Assessing the compound's ability to inhibit the activity of specific enzymes that are targets for disease.

-

Receptor Binding Assays: Determining the compound's affinity for specific receptors involved in signaling pathways.

Visualization of the Bioactivity Screening Funnel

Caption: The bioactivity screening process for novel indole derivatives.

Conclusion: The Journey Continues

The is a multidisciplinary endeavor that requires expertise in natural product chemistry, organic synthesis, analytical chemistry, and pharmacology. This guide has provided a comprehensive framework for this journey, from the initial sourcing of compounds to their purification, characterization, and preliminary biological evaluation. The field of indole chemistry is constantly evolving, with new synthetic methods and a deeper understanding of the biological roles of these fascinating molecules continually emerging.[4][30][31] The principles and protocols outlined herein will serve as a valuable resource for researchers as they continue to explore the vast potential of the indole scaffold in the quest for new medicines and scientific knowledge.

References

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). ScienceOpen. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. OUCI. [Link]

-

Synthesis and Biological Screening of Some New Novel Indole Derivatives. (2025). ResearchGate. [Link]

-

A brief review of the biological potential of indole derivatives. (2025). ResearchGate. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2025). ResearchGate. [Link]

-

3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. [Link]

-

Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health. [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. National Institutes of Health. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. [Link]

-

Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]

-

(PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023). ResearchGate. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]

-

Extraction and isolation of indole alkaloids from Tabernaemontana catharinensis A.DC: Technical and economical analysis. ScienceDirect. [Link]

-

Indoles (Best Synthetic Methods). (1996). Still North Books & Bar. [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. ResearchGate. [Link]

-

Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

-

Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization. (2021). National Institutes of Health. [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health. [Link]

-

A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007). National Institutes of Health. [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

-

Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. (2025). ResearchGate. [Link]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]

-

Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

-

Pharmacognosy. ScienceDirect. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

-

Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. (2025). PubMed. [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2025). ResearchGate. [Link]

-

Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. PubMed. [Link]

-

Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. (2025). ACS Publications. [Link]

- Process of preparing purified aqueous indole solution.

-

Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. (2025). ResearchGate. [Link]

-

(PDF) Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). ResearchGate. [Link]

-

An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023). National Institutes of Health. [Link]

-

Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. National Institutes of Health. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Indoles (Best Synthetic Methods) | Still North Books & Bar [stillnorthbooks.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ecommons.luc.edu [ecommons.luc.edu]

- 18. Synthesis of Medicinally Important Indole Derivatives: A Review [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]

The Prospective Biological Landscape of Indole Glycidyl Ethers: A Technical Guide for Drug Discovery Pioneers

Abstract